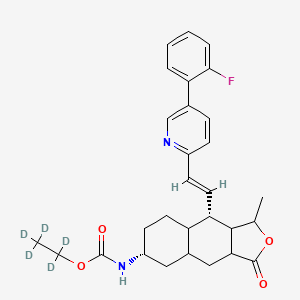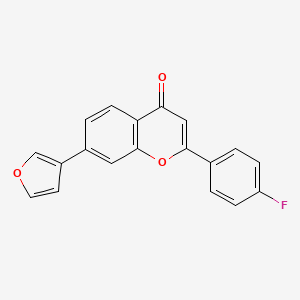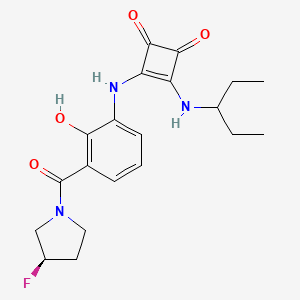
Vorapaxar-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vorapaxar-d5 is a deuterated form of Vorapaxar, a potent and orally-active protease-activated receptor 1 (PAR-1) antagonist. This compound is primarily used as an internal standard in analytical methods for the quantification of Vorapaxar in biological matrices. Vorapaxar itself is an antiplatelet agent that inhibits thrombin-mediated platelet activation, making it useful in reducing thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vorapaxar-d5 involves the incorporation of deuterium atoms into the Vorapaxar molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. The use of advanced chromatographic techniques, such as UPLC-ESI-MS/MS, is employed to validate the purity and concentration of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Vorapaxar-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Vorapaxar-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in analytical chemistry for the quantification of Vorapaxar in various matrices.
Biology: In studies investigating the pharmacokinetics and metabolism of Vorapaxar.
Medicine: In clinical research to evaluate the efficacy and safety of Vorapaxar in reducing thrombotic events.
Industry: In the development and validation of analytical methods for quality control and regulatory compliance .
Mecanismo De Acción
Vorapaxar-d5, like Vorapaxar, exerts its effects by inhibiting platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1). PAR-1 is a thrombin receptor expressed on platelets, and its activation by thrombin leads to platelet aggregation and thrombus formation. By blocking PAR-1, this compound prevents thrombin-related platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events .
Comparación Con Compuestos Similares
Vorapaxar-d5 is unique due to its deuterated nature, which provides advantages in analytical applications. Similar compounds include:
Vorapaxar: The non-deuterated form, used clinically as an antiplatelet agent.
SCH 530348: Another name for Vorapaxar, used in research and clinical studies.
Other PAR-1 antagonists: Compounds that inhibit PAR-1 but may differ in their chemical structure and pharmacokinetic properties .
This compound stands out due to its use as an internal standard, which enhances the accuracy and precision of analytical methods used in research and industry.
Propiedades
Fórmula molecular |
C29H33FN2O4 |
|---|---|
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
1,1,2,2,2-pentadeuterioethyl N-[(1R,6R,9S)-9-[(E)-2-[5-(2-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate |
InChI |
InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-21-11-12-22-19(14-21)15-25-27(17(2)36-28(25)33)24(22)13-10-20-9-8-18(16-31-20)23-6-4-5-7-26(23)30/h4-10,13,16-17,19,21-22,24-25,27H,3,11-12,14-15H2,1-2H3,(H,32,34)/b13-10+/t17-,19?,21-,22?,24+,25?,27?/m1/s1/i1D3,3D2 |
Clave InChI |
YJFXBBHASHRDAP-ZUCJVGMNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)N[C@@H]1CCC2[C@@H](C3[C@H](OC(=O)C3CC2C1)C)/C=C/C4=NC=C(C=C4)C5=CC=CC=C5F |
SMILES canónico |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=C5F)C(OC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)


![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)






